molecular formula C21H13ClFN3O5S B11399407 5-chloro-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11399407
M. Wt: 473.9 g/mol
InChI Key: AUDFFANSTRCCKL-UHFFFAOYSA-N
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Description

5-CHLORO-N-[2-(4-FLUOROBENZOYL)-1-BENZOFURAN-3-YL]-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran moiety, a fluorobenzoyl group, and a methanesulfonylpyrimidine carboxamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-[2-(4-FLUOROBENZOYL)-1-BENZOFURAN-3-YL]-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorobenzoyl Group: This step often involves acylation reactions using 4-fluorobenzoyl chloride.

    Attachment of the Methanesulfonylpyrimidine Carboxamide: This step involves the reaction of the intermediate with methanesulfonyl chloride and subsequent coupling with a pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-[2-(4-FLUOROBENZOYL)-1-BENZOFURAN-3-YL]-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-CHLORO-N-[2-(4-FLUOROBENZOYL)-1-BENZOFURAN-3-YL]-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-[2-(4-FLUOROBENZOYL)-1-BENZOFURAN-3-YL]-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-fluorobenzoyl chloride
  • 5-Chloro-2-fluorobenzenesulfonyl chloride
  • 5-Chloro-2-fluorobenzoic acid

Uniqueness

5-CHLORO-N-[2-(4-FLUOROBENZOYL)-1-BENZOFURAN-3-YL]-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H13ClFN3O5S

Molecular Weight

473.9 g/mol

IUPAC Name

5-chloro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C21H13ClFN3O5S/c1-32(29,30)21-24-10-14(22)17(26-21)20(28)25-16-13-4-2-3-5-15(13)31-19(16)18(27)11-6-8-12(23)9-7-11/h2-10H,1H3,(H,25,28)

InChI Key

AUDFFANSTRCCKL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F)Cl

Origin of Product

United States

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